4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
Overview
Description
4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Chemical Reactions Analysis
4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Ethyl 2-methyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various organic synthesis applications.
These compounds share the thiophene ring structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-5-26-13-8-7-11(9-12(13)20)16(22)21-17-14(18(23)27-6-2)10(3)15(28-17)19(24)25-4/h7-9H,5-6H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQWFKGZZQVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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